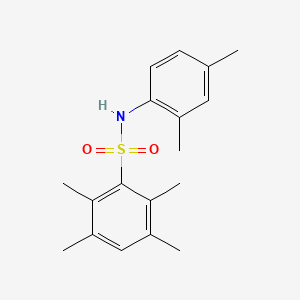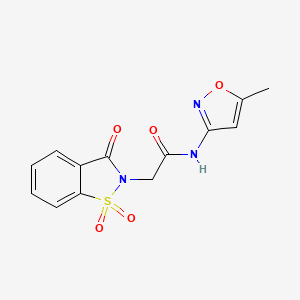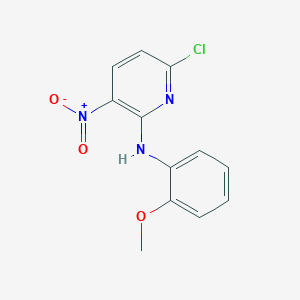![molecular formula C18H20O3 B5168779 1-allyl-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5168779.png)
1-allyl-2-[2-(2-methoxyphenoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-2-[2-(2-methoxyphenoxy)ethoxy]benzene, commonly known as ABE, is a chemical compound used in various scientific research applications. It is a derivative of benzene and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of ABE involves the inhibition of specific enzymes and pathways that are involved in cancer cell growth and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer cell growth and proliferation. ABE also inhibits the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function in individuals with neurodegenerative diseases.
Biochemical and Physiological Effects:
ABE has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cancer cell growth and proliferation, and improve cognitive function in individuals with neurodegenerative diseases. ABE has also been shown to have anti-inflammatory properties and can reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABE has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and improve cognitive function in individuals with neurodegenerative diseases. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of ABE. One direction is the further investigation of its potential use in the treatment of cancer and neurodegenerative diseases. Another direction is the development of more efficient and cost-effective synthesis methods for ABE. Additionally, further research is needed to determine the safety and efficacy of ABE in humans.
Métodos De Síntesis
ABE is synthesized using a multi-step process that involves the reaction of 2-methoxyphenol with allyl bromide to produce 2-allyl-4-methoxyphenol. This is followed by the reaction of 2-allyl-4-methoxyphenol with 2-bromoethyl ether to produce 1-allyl-2-[2-(2-methoxyphenoxy)ethoxy]benzene. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
ABE is used in various scientific research applications, including the study of cancer and neurodegenerative diseases. It has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. ABE has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
Propiedades
IUPAC Name |
1-methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-3-8-15-9-4-5-10-16(15)20-13-14-21-18-12-7-6-11-17(18)19-2/h3-7,9-12H,1,8,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXZYFUTOJDWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=CC=C2CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5168708.png)

![3-[(cyclohexylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5168724.png)

![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5168734.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5-bromo-1H-indole-2,3-dione](/img/structure/B5168739.png)

![6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5168753.png)
![methyl 2-({[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5168761.png)

![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B5168771.png)
![4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5168782.png)

